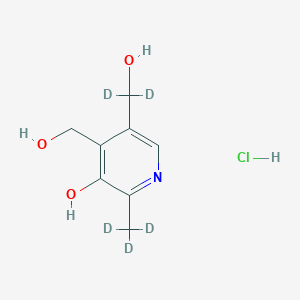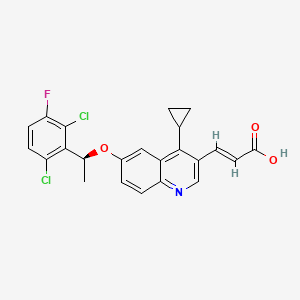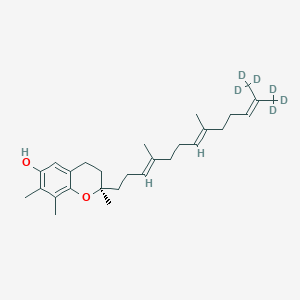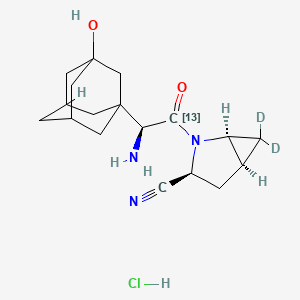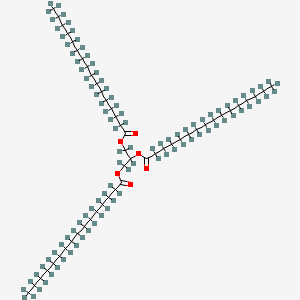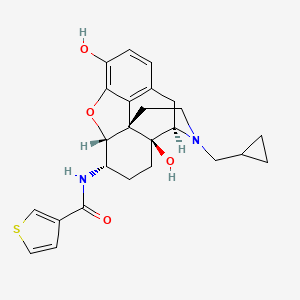
Mu opioid receptor antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mu opioid receptor antagonist 4 is a compound that interacts with the mu opioid receptor, a type of receptor in the body that is primarily involved in pain regulation, reward, and addictive behaviors. This compound is of significant interest in the fields of pharmacology and medicine due to its potential therapeutic applications, particularly in the management of pain and opioid addiction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mu opioid receptor antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of starting materials such as aromatic amines or phenols, which undergo reactions like nitration, reduction, and cyclization.
Functional group modifications: These steps may include alkylation, acylation, or halogenation to introduce or modify functional groups on the core structure.
Final coupling reaction: The final step usually involves coupling the core structure with a specific side chain or functional group to produce the desired antagonist.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: These allow for precise control of reaction conditions and can improve the efficiency and safety of the synthesis.
Automated synthesis systems: These systems can handle multiple reactions simultaneously and reduce the risk of human error.
化学反应分析
Types of Reactions
Mu opioid receptor antagonist 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Mu opioid receptor antagonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new synthetic methods.
Biology: Used to investigate the role of the mu opioid receptor in various biological processes, such as pain regulation, reward, and addiction.
Medicine: Potential therapeutic applications in the treatment of pain, opioid addiction, and other conditions involving the mu opioid receptor.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用机制
Mu opioid receptor antagonist 4 exerts its effects by binding to the mu opioid receptor and blocking its activation by endogenous opioids or opioid drugs. This prevents the receptor from initiating the signaling pathways that lead to pain relief, reward, and addiction. The molecular targets and pathways involved include:
G protein-coupled receptor signaling: The mu opioid receptor is a G protein-coupled receptor that activates intracellular signaling pathways when bound by an agonist.
Inhibition of adenylate cyclase: Blocking the mu opioid receptor prevents the inhibition of adenylate cyclase, leading to increased levels of cyclic AMP and altered cellular responses.
相似化合物的比较
Mu opioid receptor antagonist 4 can be compared with other similar compounds, such as:
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid addiction and alcohol dependence.
Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.
This compound is unique in its specific binding affinity and selectivity for the mu opioid receptor, which may offer advantages in terms of efficacy and safety compared to other antagonists.
Conclusion
This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool for scientific research and a promising candidate for therapeutic applications. Further research and development are needed to fully explore its potential and to optimize its use in various applications.
属性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c28-18-4-3-15-11-19-25(30)7-5-17(26-23(29)16-6-10-32-13-16)22-24(25,20(15)21(18)31-22)8-9-27(19)12-14-1-2-14/h3-4,6,10,13-14,17,19,22,28,30H,1-2,5,7-9,11-12H2,(H,26,29)/t17-,19+,22-,24-,25+/m0/s1 |
InChI 键 |
FUYLSFUBUJCLAY-IXFVLMBFSA-N |
手性 SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CSC=C7)OC5=C(C=C4)O)O |
规范 SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CSC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


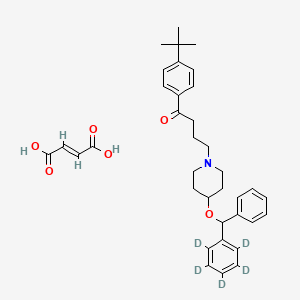
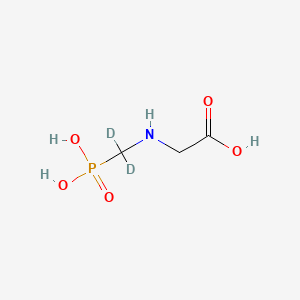
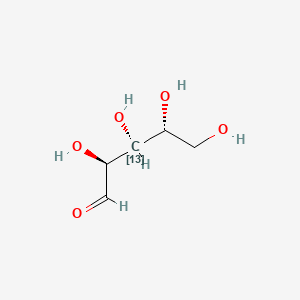

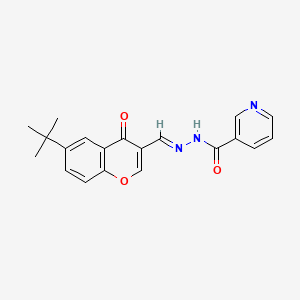
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
